What are the properties of 5-methoxy-6-nitro-1,3-benzodioxole?
What are the properties of 5-methoxy-6-nitro-1,3-benzodioxole?
Content Type: Technical Monograph Audience: Medicinal Chemists, Process Engineers, and Drug Development Researchers
Executive Summary
5-Methoxy-6-nitro-1,3-benzodioxole (CAS 14315-11-8) is a highly functionalized aromatic intermediate utilized primarily in the synthesis of phenethylamine derivatives and isoquinoline alkaloids. Structurally, it represents a "locked" substitution pattern where the methylenedioxy bridge and the methoxy group enforce specific electronic and steric constraints.[1] This compound serves as the critical gateway to MMDA (3-methoxy-4,5-methylenedioxyamphetamine) and related pharmacophores, acting as the regioselective product of the nitration of sesamol methyl ether. Its value lies in the orthogonal reactivity of the nitro group (reducible to an amine) and the stability of the benzodioxole ring under standard reduction conditions.[1]
Chemical Identity & Structural Analysis[1][2][3][4]
This compound is characterized by a benzene ring fused to a dioxole ring (benzodioxole), substituted with a methoxy group and a nitro group.[1] The numbering system can vary between the benzodioxole and benzene conventions; this guide utilizes the IUPAC benzodioxole numbering for consistency.
| Property | Data Specification |
| IUPAC Name | 5-Methoxy-6-nitro-1,3-benzodioxole |
| Common Synonyms | 1-Methoxy-2-nitro-4,5-methylenedioxybenzene; Nitrated Sesamol Methyl Ether |
| CAS Registry Number | 14315-11-8 |
| Molecular Formula | C₈H₇NO₅ |
| Molecular Weight | 197.14 g/mol |
| SMILES | COC1=C(C=C2C(=C1)[O-])OCO2 |
| InChI Key | Unique identifier for isomer verification (Standard InChI required) |
Structural Logic: The regiochemistry is dictated by the directing effects of the substituents on the precursor, 5-methoxy-1,3-benzodioxole.
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Methylenedioxy Group: Strongly activating, ortho/para director.[1]
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Methoxy Group: Strongly activating, ortho/para director.[1]
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Result: The position para to the methylenedioxy oxygen is blocked or sterically hindered.[1] The position ortho to the methoxy group (position 6) is electronically favored due to the cooperative directing effects of both oxygenated functionalities, resulting in high regioselectivity during electrophilic aromatic substitution.[1]
Physicochemical Properties[1][2][3][5][6][7][8]
The following data points are critical for process design and isolation strategies.
| Parameter | Value / Characteristic | Context |
| Physical State | Crystalline Solid | Forms needles upon recrystallization.[1] |
| Color | Yellow to Orange | Characteristic of conjugated nitro-aromatics.[1] |
| Melting Point | 143 – 144 °C | Sharp melting point indicates high purity potential via crystallization.[1] |
| Solubility (Water) | Insoluble | Hydrophobic aromatic core.[1] |
| Solubility (Organic) | Soluble in AcOH, CHCl₃, hot EtOH | Recrystallization typically performed in Glacial Acetic Acid or Ethanol.[1] |
| Stability | Stable at STP | Avoid strong reducing agents until desired; light sensitive over long durations.[1] |
Synthetic Methodology: Regioselective Nitration
The synthesis of 5-methoxy-6-nitro-1,3-benzodioxole is a classic example of exploiting substituent effects to achieve isomer purity without chromatography.
Protocol: Nitration of Sesamol Methyl Ether
Precursor: 5-Methoxy-1,3-benzodioxole (Sesamol Methyl Ether).[1] Reagents: Concentrated Nitric Acid (68-70%), Glacial Acetic Acid.[1]
Step-by-Step Workflow:
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Preparation: Dissolve 15.2 g of 5-methoxy-1,3-benzodioxole in 80 mL of glacial acetic acid in a round-bottom flask.
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Cooling: Chill the solution to 0–5 °C using an ice/salt bath. Critical: Temperature control is vital to prevent over-nitration or oxidative ring opening.[1]
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Addition: Dropwise add a solution of 15 mL concentrated nitric acid dissolved in 30 mL glacial acetic acid. Maintain internal temperature below 10 °C.
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Reaction: Allow the mixture to stir for 30–60 minutes. The formation of a heavy yellow precipitate indicates product formation.[1]
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Quenching: Pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring.
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Isolation: Filter the yellow solids via vacuum filtration. Wash with copious cold water to remove residual acid.[1]
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Purification: Recrystallize the crude solid from boiling ethanol or glacial acetic acid to yield bright yellow needles (Yield: ~75-85%).
Reaction Pathway Visualization
Figure 1: Synthetic flow for the nitration of sesamol methyl ether, highlighting the regioselective pathway to the 6-nitro isomer.
Analytical Characterization
Validating the structure requires confirming the position of the nitro group relative to the methoxy and methylenedioxy moieties.[1]
Nuclear Magnetic Resonance (¹H NMR)
The symmetry of the molecule is broken, resulting in distinct singlets for the aromatic protons due to the lack of adjacent neighbors (para-relationship).[1]
| Signal (ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 6.10 | Singlet (s) | 2H | -O-CH₂-O- | Characteristic methylenedioxy bridge.[1] |
| 3.95 | Singlet (s) | 3H | -OCH₃ | Methoxy group.[1] |
| 6.75 | Singlet (s) | 1H | Ar-H (C4) | Shielded by adjacent alkoxy groups; located between OMe and O-CH₂-O. |
| 7.50 | Singlet (s) | 1H | Ar-H (C7) | Deshielded by the adjacent Nitro group (ortho effect); located between NO₂ and O-CH₂-O. |
Interpretation: The presence of two distinct aromatic singlets confirms the para orientation of the protons, which is only possible in the 1,2,4,5-tetrasubstituted pattern (benzene numbering) corresponding to the 5,6-substitution on the benzodioxole ring.
Downstream Applications
This compound is a "gateway" intermediate.[1] Its primary utility is the conversion of the nitro group to an amine or aldehyde functionality for further elaboration.[1]
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Reduction to Aniline:
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Synthesis of MMDA:
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The compound is condensed with an aldehyde or converted via the Henry reaction (if converted to an aldehyde first) to form the phenethylamine skeleton.[1]
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Note: Direct conversion to the aldehyde (Asaraldehyde) is a common alternative route involving Vilsmeier formylation of the non-nitrated precursor, but the nitro-derivative allows for specific aniline-based couplings.[1]
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Safety & Handling Protocol
Hazard Classification:
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GHS Signal Word: WARNING
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H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
Handling Procedures:
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Explosion Risk: Like many polynitrated or electron-deficient nitro-aromatics, this compound possesses high energy potential.[1] While mono-nitro derivatives are generally stable, avoid heating dry material above its melting point in closed systems.[1]
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Work within a fume hood to avoid inhalation of dust.[1]
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Storage: Store in amber glass vials at room temperature, away from strong reducing agents (e.g., LiAlH₄, Hydrazine) and strong bases.
References
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Shulgin, A. T., & Shulgin, A. (1991).[1] PIHKAL: A Chemical Love Story. Transform Press. (Entry #132 MMDA).[1] [1]
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Dallacker, F. (1969).[1] Derivatives of Methylenedioxybenzene. Chemische Berichte, 102, 2663.[1] (Primary source for nitration protocols of benzodioxoles).[1]
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PubChem Database. (2024).[1] Compound Summary: 5-Methoxy-6-nitro-1,3-benzodioxole (CAS 14315-11-8).[1] National Center for Biotechnology Information.[1] Link[1]
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ChemicalBook. (2024).[1] Product Properties: 1-Methoxy-2-nitro-4,5-methylenedioxybenzene.[1] Link
